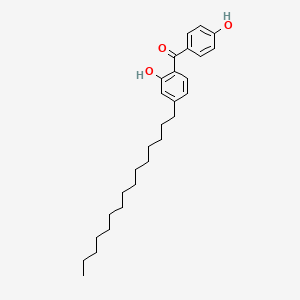![molecular formula C13H9BrN4O8S B14515015 N-[3-Bromo-5-(methanesulfonyl)phenyl]-2,4,6-trinitroaniline CAS No. 62606-07-9](/img/structure/B14515015.png)
N-[3-Bromo-5-(methanesulfonyl)phenyl]-2,4,6-trinitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-Bromo-5-(methanesulfonyl)phenyl]-2,4,6-trinitroaniline is a complex organic compound characterized by the presence of bromine, methanesulfonyl, and trinitroaniline groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Bromo-5-(methanesulfonyl)phenyl]-2,4,6-trinitroaniline typically involves multiple steps, starting with the bromination of a suitable aromatic precursor. The methanesulfonyl group is introduced through sulfonation reactions, while the trinitroaniline moiety is formed via nitration reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to precisely control reaction parameters and ensure consistent product quality. Safety measures are also implemented to handle the potentially hazardous reagents and intermediates involved in the synthesis.
化学反応の分析
Types of Reactions
N-[3-Bromo-5-(methanesulfonyl)phenyl]-2,4,6-trinitroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield N-[3-Bromo-5-(methanesulfonyl)phenyl]-2,4,6-triaminoaniline, while substitution of the bromine atom can produce various derivatives with different functional groups.
科学的研究の応用
N-[3-Bromo-5-(methanesulfonyl)phenyl]-2,4,6-trinitroaniline has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N-[3-Bromo-5-(methanesulfonyl)phenyl]-2,4,6-trinitroaniline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. These interactions can result in various biological and chemical effects, depending on the specific context and application.
類似化合物との比較
Similar Compounds
Similar compounds to N-[3-Bromo-5-(methanesulfonyl)phenyl]-2,4,6-trinitroaniline include:
- N-[3-Bromo-5-(methanesulfonyl)phenyl]-2,4,6-trinitrobenzene
- This compound derivatives with different substituents
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry, where its specific reactivity and interactions are advantageous.
特性
CAS番号 |
62606-07-9 |
|---|---|
分子式 |
C13H9BrN4O8S |
分子量 |
461.20 g/mol |
IUPAC名 |
N-(3-bromo-5-methylsulfonylphenyl)-2,4,6-trinitroaniline |
InChI |
InChI=1S/C13H9BrN4O8S/c1-27(25,26)10-3-7(14)2-8(4-10)15-13-11(17(21)22)5-9(16(19)20)6-12(13)18(23)24/h2-6,15H,1H3 |
InChIキー |
VWXIVXPCGOVAJN-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=CC(=CC(=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Methanesulfinyl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B14514935.png)

![2(3H)-Furanone, dihydro-3-pentyl-5-[(phenylamino)methyl]-](/img/structure/B14514950.png)
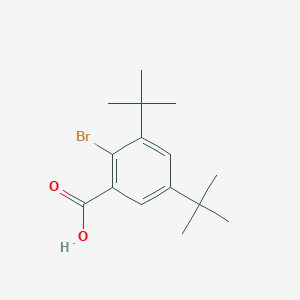
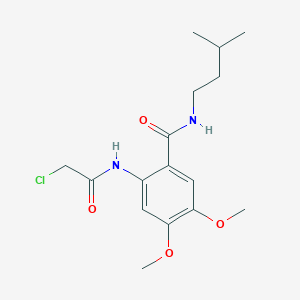
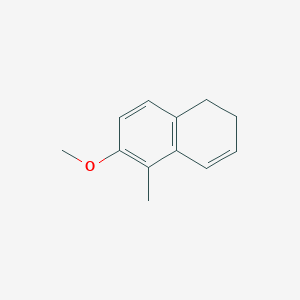
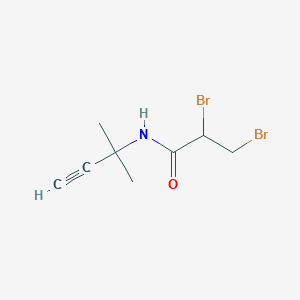
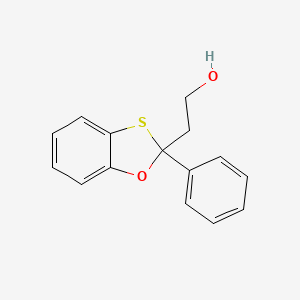
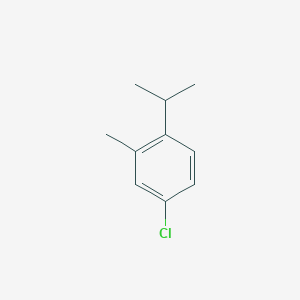

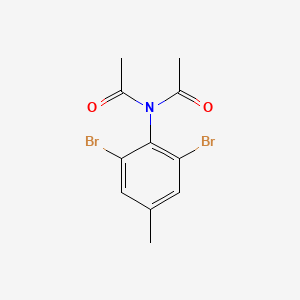
![3,3'-Methylenebis[4-(3-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole]](/img/structure/B14515005.png)
